1-(1,3-Benzodioxol-5-ylmethyl)-4-(3-fluorophenyl)sulfonylpiperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1,3-Benzodioxol-5-ylmethyl)-4-(3-fluorophenyl)sulfonylpiperazine is a complex organic compound with a unique structure that combines a benzodioxole ring, a fluorophenyl group, and a sulfonylpiperazine moiety
Preparation Methods
The synthesis of 1-(1,3-Benzodioxol-5-ylmethyl)-4-(3-fluorophenyl)sulfonylpiperazine typically involves multiple steps, starting with the preparation of the benzodioxole and fluorophenyl intermediates. These intermediates are then coupled with a sulfonylpiperazine moiety under specific reaction conditions. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
1-(1,3-Benzodioxol-5-ylmethyl)-4-(3-fluorophenyl)sulfonylpiperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using common reducing agents to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced with others under suitable conditions.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(1,3-Benzodioxol-5-ylmethyl)-4-(3-fluorophenyl)sulfonylpiperazine has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a lead compound for drug development.
Industry: The compound is used in the development of new materials and as an intermediate in the production of various industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(1,3-Benzodioxol-5-ylmethyl)-4-(3-fluorophenyl)sulfonylpiperazine involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
1-(1,3-Benzodioxol-5-ylmethyl)-4-(3-fluorophenyl)sulfonylpiperazine can be compared with other similar compounds, such as:
1,3-Benzodioxol-5-yl(3-fluorophenyl)methanone: This compound shares the benzodioxole and fluorophenyl groups but lacks the sulfonylpiperazine moiety.
N-(benzo[1,3]dioxol-5-ylmethyl)acetamide: This compound contains the benzodioxole ring but has different functional groups compared to the sulfonylpiperazine structure.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-(1,3-benzodioxol-5-ylmethyl)-4-(3-fluorophenyl)sulfonylpiperazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN2O4S/c19-15-2-1-3-16(11-15)26(22,23)21-8-6-20(7-9-21)12-14-4-5-17-18(10-14)25-13-24-17/h1-5,10-11H,6-9,12-13H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCRYGXDGCVKKNS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC3=C(C=C2)OCO3)S(=O)(=O)C4=CC=CC(=C4)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.